Application Differentiation: Defined TAK-659 Synthetic Intermediate versus General-Purpose Benzylamines
3-Chloro-4-(2-methoxy-ethoxy)-benzylamine is explicitly identified by vendors as an intermediate in the synthesis of TAK-659 (mivavotinib) , an investigational dual SYK/FLT3 inhibitor. In contrast, unsubstituted benzylamine (CAS 100-46-9) and other simple benzylamine derivatives lack this specific application path. TAK-659 has demonstrated clinically relevant activity: it inhibits SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM [1], and has been evaluated in Phase II clinical trials for diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) [2]. Procurement of this specific intermediate supports research programs that aim to reproduce or build upon the established pharmacological profile of TAK-659.
| Evidence Dimension | Role in defined synthetic route to clinically evaluated kinase inhibitor |
|---|---|
| Target Compound Data | Explicitly identified as TAK-659 intermediate by vendors |
| Comparator Or Baseline | Unsubstituted benzylamine (CAS 100-46-9): No reported role in TAK-659 synthesis |
| Quantified Difference | Target compound enables access to TAK-659 synthetic route; comparator does not |
| Conditions | Vendor product identification; synthetic route mapping |
Why This Matters
Procurement of this specific intermediate enables synthesis of TAK-659 for mechanism-of-action studies, SAR expansion, and preclinical evaluation.
- [1] Lam, B., Arikawa, Y., Cramlett, J., et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 2016, 26, 5947-5950. View Source
- [2] National Cancer Institute Thesaurus. Mivavotinib (Code C116854). Retrieved from https://stage.bioontology.org/ontologies/NCIT?p=classes&conceptid=http%3A%2F%2Fncicb.nci.nih.gov%2Fxml%2Fowl%2FEVS%2FThesaurus.owl%23C116854 View Source
